molecular formula C5H9NO B3052754 Senecioic acid amide CAS No. 4479-75-8

Senecioic acid amide

Cat. No. B3052754
CAS RN: 4479-75-8
M. Wt: 99.13 g/mol
InChI Key: WHNPOQXWAMXPTA-UHFFFAOYSA-N
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Description

Senecioic acid amide, also known as 3-methylbut-2-enamide, is a compound with the molecular formula C5H9NO . It has a molecular weight of 99.13 g/mol .


Molecular Structure Analysis

The IUPAC name for Senecioic acid amide is 3-methylbut-2-enamide . The InChI string is InChI=1S/C5H9NO/c1-4(2)3-5(6)7/h3H,1-2H3,(H2,6,7) . The canonical SMILES representation is CC(=CC(=O)N)C .


Chemical Reactions Analysis

While specific chemical reactions involving Senecioic acid amide are not detailed in the retrieved sources, amides in general undergo a variety of reactions. For instance, they can be formed through the condensation reaction between a carboxylic acid and an amine .


Physical And Chemical Properties Analysis

Senecioic acid amide has a molecular weight of 99.13 g/mol . It has one hydrogen bond donor and one hydrogen bond acceptor . The compound has a rotatable bond count of 1 . The topological polar surface area is 43.1 Ų .

Scientific Research Applications

Synthesis and Bioactivity

Senecioic acid amide has been a subject of interest in the synthesis of various compounds. In a study by Hinterberger et al. (1998), several naturally occurring amides, including senecioic acid amide, were synthesized from south and southeast Asian Glycosmis species. These amides were then tested for bioactivity. The study highlights the importance of senecioic acid amide in the synthesis of bioactive compounds (Hinterberger, Hofer, & Greger, 1998).

Chemical Composition of Plants

Research on Bolivian Senecio species by Bohlmann and Zdero (1979) revealed the presence of various compounds, including senecioic acid amides. This study is significant for understanding the chemical composition of Senecio species and the potential bioactivity of these compounds (Bohlmann & Zdero, 1979).

Role in Retinoic Acid Synthesis

Senecioic acid amides have also been used in the synthesis of biologically important molecules. Kaegi, Chew, and Chien (1980) demonstrated the synthesis of trans-[13,14-14C2]-retinoic acid using methyl senecioate and potassium amide, highlighting the role of senecioic acid amides in synthesizing retinoids (Kaegi, Chew, & Chien, 1980).

Synthetic Studies on Vitamin A

Masanao et al. (1958) explored the condensation of aldehydes with ethyl or methyl senecioate using alkali amide. This research provides insights into the synthesis of vitamin A derivatives and the role of senecioic acid amides in these processes (Masanao et al., 1958).

Future Directions

The development of efficient catalytic systems for direct amidation reactions, such as those that could potentially involve Senecioic acid amide, remains a challenge and an active area of research .

properties

IUPAC Name

3-methylbut-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO/c1-4(2)3-5(6)7/h3H,1-2H3,(H2,6,7)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHNPOQXWAMXPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC(=O)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50196301
Record name Senecioic acid amide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

99.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Senecioic acid amide

CAS RN

4479-75-8
Record name 3-Methyl-2-butenamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4479-75-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Senecioic acid amide
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Record name NSC52511
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Record name Senecioic acid amide
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Record name 3-methylbut-2-enamide
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Record name SENECIOIC ACID AMIDE
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Synthesis routes and methods

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
JM Barnes - Occupational and Environmental Medicine, 1970 - oem.bmj.com
… IX Senecioic acid amide Six male rats were fed a diet containing 400 ppm for 10 weeks followedby 800 ppm for three weeks and then four of the rats were given seven doses of 100 mg/…
Number of citations: 31 oem.bmj.com
CWJ Chang, H Greger, O Hofer, O Hofer… - Fortschritte der Chemie …, 2000 - Springer
… together with an isovaleric and senecioic acid amide with the same unusual geranyloxyphenethylamine derived component as in 26 (44). The remarkable point is that in these …
Number of citations: 17 link.springer.com
EA Smith, FW Oehme - Reviews on environmental health, 1991 - degruyter.com
Acrylamide is a highly water soluble vinyl monomer formed from the hydration of acrylonitrile. The major commercial use of ac^ lamide is the formation of polymers. In the environment …
Number of citations: 260 www.degruyter.com
World Health Organization - 1985 - apps.who.int
Acrylamide, which is known to produce neurotoxic effects in man and many experimental animals, is a white, odourless, crystalline solid that is highly soluble in water. Commercially …
Number of citations: 62 apps.who.int
R Daily, D Minakata - Environmental Science: Water Research & …, 2022 - pubs.rsc.org
Advanced reduction processes (ARPs) that generate reactive electrons in homogeneous solution and heterogeneous electrochemical or catalytic processes are effective in degrading …
Number of citations: 6 pubs.rsc.org
CL Yaws, P Banadur - Thermophysical properties of chemicals and …, 2009 - Elsevier
Publisher Summary This chapter presents the results for the enthalpy of vaporization at the boiling point for organic compounds in tabular form. The tabulation is arranged by carbon …
Number of citations: 3 www.sciencedirect.com
TP Pastoor - 1981 - search.proquest.com
Acrylamide poses a hazard to workers involved in the manufacture and application of the monomer since it readily penetrates skin and is cumulatively neurotoxic.('14) C-acrylamide …
Number of citations: 3 search.proquest.com
P Chakravarty, Y Hiratsuka, LS Trifonov… - … Pflanzenschutz/Journal of …, 1997 - JSTOR
Antifungal activity of 25 derivatives of tiglic and senecioic acid against three aspen fungi, Phellinus tremulae, Ophiostoma crassivaginatum, and O. piliferum was studied. Tiglic acid, …
Number of citations: 2 www.jstor.org

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